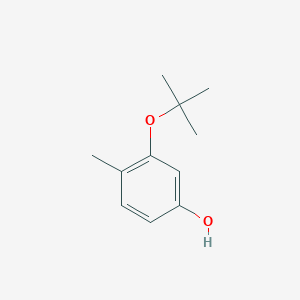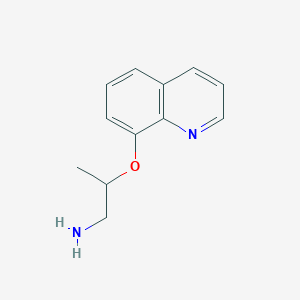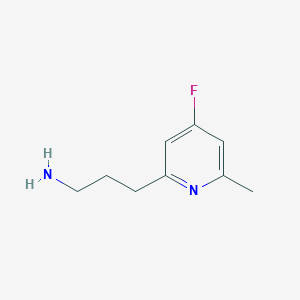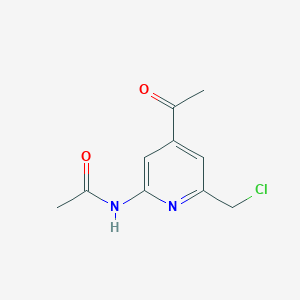
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4-position, a chloromethyl group at the 6-position, and an acetamide group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethylation reagents under acidic conditions.
Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents such as dichloromethane or ethanol, and catalysts if necessary.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
Scientific Research Applications
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetyl-6-(bromomethyl)pyridin-2-yl)acetamide: Similar structure with a bromomethyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(methyl)pyridin-2-yl)acetamide: Similar structure with a methyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(hydroxymethyl)pyridin-2-yl)acetamide: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which can undergo specific chemical reactions such as nucleophilic substitution. This allows for the synthesis of a wide range of derivatives with diverse biological activities. Additionally, the combination of acetyl and acetamide groups in the pyridine ring enhances its potential as a versatile building block in medicinal chemistry and other fields.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[4-acetyl-6-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)8-3-9(5-11)13-10(4-8)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15) |
InChI Key |
VEUBPEASHZWOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


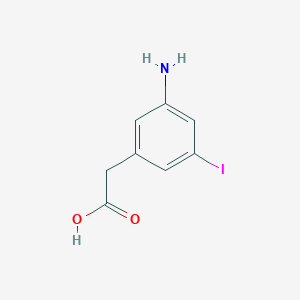
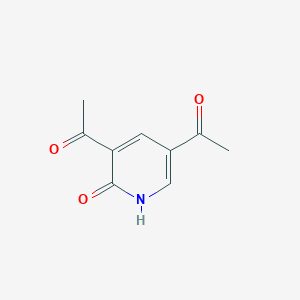
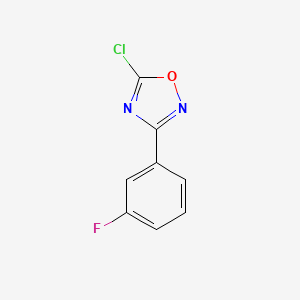



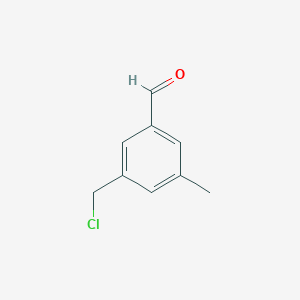
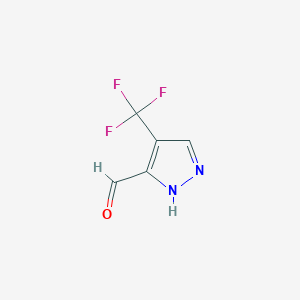

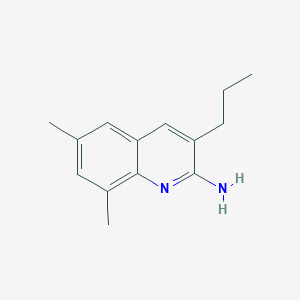
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
